2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif. The presence of the spirocyclic oxetane and azaspiro structures contributes to its stability and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane structure, which is then further functionalized to introduce the 3-fluorobenzylsulfonyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The fluorobenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like Oxone® and formic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in certain cancer cell lines . The compound’s ability to form hydrogen bonds with the His194 residue of NQO1 enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features.
Morpholine: A more common structural motif in medicinal chemistry, but with different stability and binding properties.
Uniqueness
2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its combination of the spirocyclic oxetane and azaspiro structures, which provide enhanced stability and potential for biological activity . Its ability to bind specifically to certain molecular targets, such as NQO1, further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-14(2)20-10-15(11-21-14)8-17(9-15)22(18,19)7-12-4-3-5-13(16)6-12/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZTVRRUMIEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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